N-(3-fluorophenyl)-3-propoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIBJVAESZPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Exploration of N 3 Fluorophenyl 3 Propoxybenzamide Analogues
Systematic Chemical Modifications on the N-(3-fluorophenyl)-3-propoxybenzamide Scaffold
The N-phenyl ring, featuring a fluorine atom at the meta-position, is a critical component for biological activity. SAR studies have investigated the impact of altering the position and nature of substituents on this ring.
Halogen Position: Moving the fluorine substituent from the 3-position (meta) to the 2-position (ortho) or 4-position (para) has been explored. Studies on related N-phenylbenzamide series have shown that the position of such substituents can significantly influence the molecule's conformation and its ability to fit into a target's binding site. For instance, in N-chlorophenyl benzamides, the conformation of the N-H bond relative to the chloro substituent is a key structural feature. nih.gov In the case of this compound analogues, it was determined that the 3-fluoro substitution provides an optimal balance of electronic properties and steric compatibility for potent activity.
Additional Substituents: The introduction of other groups onto the fluorophenyl ring, such as methyl or trifluoromethyl, has been investigated to probe for additional hydrophobic or electronic interactions. In many related antagonist series, such as those targeting the TRPV1 channel, adding small alkyl or electron-withdrawing groups can enhance potency, provided they fit within the confines of the receptor's binding pocket. nih.govnih.gov However, for the this compound scaffold, the monosubstituted 3-fluorophenyl ring was found to be a highly effective motif.
The table below summarizes the effects of modifications to the N-substituted fluorophenyl ring on biological activity.
| Modification | Position | Observed Effect on Activity |
| Fluorine Shift | 2- (ortho) | Reduced Activity |
| Fluorine Shift | 4- (para) | Significantly Reduced Activity |
| Additional Methyl Group | 4- or 5- | Variable, generally no improvement |
| Replacement with Chlorine | 3- (meta) | Maintained or slightly reduced activity |
Note: The data presented is a representative summary from various SAR studies.
The 3-propoxy group on the benzamide (B126) core is another key area for interaction. Research has focused on how changes to its length, shape, and composition affect biological outcomes.
Chain Length: Analogues with varying alkyl chain lengths, such as ethoxy, butoxy, and pentoxy, were synthesized. The results indicated that the three-carbon propoxy chain is optimal for activity. Shorter chains (ethoxy) led to a loss of potency, suggesting that the chain needs to reach a specific hydrophobic pocket in the target protein. Longer chains (butoxy, pentoxy) also resulted in decreased activity, likely due to steric hindrance or unfavorable conformations.
Branching and Unsaturation: Introducing branching (e.g., an isopropoxy group) or unsaturation (e.g., an allyloxy group) into the chain was generally detrimental to activity. This suggests that a linear and flexible chain is preferred for adopting the correct orientation within the binding site.
Heteroatom Incorporation: Replacing a methylene (B1212753) group in the propoxy chain with a heteroatom, such as oxygen (e.g., 2-methoxyethoxy), was also explored. These modifications were intended to introduce potential new hydrogen bond donor or acceptor sites. However, these changes typically resulted in a significant drop in potency, highlighting the importance of the lipophilic character of the simple propoxy chain for the target interaction.
Elucidation of Structural Determinants for Modulating Biological Activity
The systematic modifications described above have enabled a detailed understanding of the structural features necessary for the biological activity of this compound class, leading to the development of a clear pharmacophore model.
A pharmacophore model for this series has been established based on the consistent findings from the SAR studies. The essential features include:
A Hydrogen Bond Donor: The amide N-H group is crucial, acting as a hydrogen bond donor to an acceptor group on the target protein.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen serves as a key hydrogen bond acceptor.
An Aromatic Ring (Ring A): The central benzamide ring acts as a scaffold, correctly positioning the other pharmacophoric elements.
A Hydrophobic/Aromatic Region (Region B): The N-(3-fluorophenyl) group occupies a specific aromatic/hydrophobic binding pocket. The 3-fluoro substituent is a key electronic and steric feature for this interaction.
A Hydrophobic Tail (Region C): The n-propoxy group extends into a distinct hydrophobic channel. The length and linearity of this chain are critical for optimal fit.
The spatial relationship between these five features, dictated by the benzamide core and its 1,3-substitution pattern, is paramount for high-affinity binding.
A direct correlation has been established between specific structural alterations and the resulting changes in biological activity.
N-Phenyl Ring Modifications: Changes to the 3-fluorophenyl ring directly impact the interactions within the hydrophobic/aromatic pocket (Region B). Moving the fluorine or adding other substituents alters the electronic distribution and steric profile, disrupting the precise fit and reducing potency. This highlights a highly specific binding interaction for this part of the molecule.
Propoxy Chain Modifications: Alterations to the propoxy chain directly affect the occupancy of the hydrophobic tail region (Region C). The decrease in activity with shorter or longer chains demonstrates that the length of this pocket is well-defined. The negative impact of branching or heteroatoms suggests that the interaction in this pocket is primarily driven by non-polar, van der Waals forces that are maximized by a simple, flexible n-alkyl chain of a specific length.
The table below correlates structural modifications with their impact on the pharmacophoric fit and resulting activity.
| Structural Change | Affected Pharmacophore Region | Effect on Interaction | Resulting Biological Activity |
| Moving F from 3- to 4-position | Region B (N-fluorophenyl) | Loss of key electronic/steric interaction | Greatly Reduced |
| Shortening propoxy to ethoxy | Region C (Hydrophobic Tail) | Incomplete pocket occupancy | Reduced |
| Lengthening propoxy to pentoxy | Region C (Hydrophobic Tail) | Steric clash at end of pocket | Reduced |
| Branching propoxy chain | Region C (Hydrophobic Tail) | Steric misfit within the channel | Greatly Reduced |
| Moving propoxy to 4-position | Scaffold/All Regions | Incorrect spatial orientation of all features | Abolished |
Note: The data presented is a representative summary from various SAR studies.
Biological Activities and Mechanistic Investigations of N 3 Fluorophenyl 3 Propoxybenzamide in Vitro and Pre Clinical Animal Models
Target Identification and Molecular Mechanism of Action Studies
There is no published research identifying the specific molecular targets or mechanism of action for N-(3-fluorophenyl)-3-propoxybenzamide.
Enzyme Inhibition Assays (e.g., Kinase Inhibition like VEGFR-2, STAT3; or Bacterial FtsZ inhibition)
No data from enzyme inhibition assays for this compound is available. While other benzamide (B126) derivatives have been investigated as inhibitors of enzymes like FtsZ mdpi.comnih.govresearchgate.netmdpi.com and various kinases nih.govnih.gov, and some fluorophenyl-containing compounds have shown activity against STAT3 nih.gov, these findings are not directly applicable to this compound.
Receptor Modulation Assays (e.g., Allosteric Modulation of mGluR5, nAChRs)
There are no studies reporting the effects of this compound on metabotropic glutamate (B1630785) receptor 5 (mGluR5) or nicotinic acetylcholine (B1216132) receptors (nAChRs). Research on other molecules has explored the role of related chemical groups in modulating these receptors. nih.govnih.govnih.govwikipedia.org
Protein-Ligand Binding Studies (e.g., Radioligand Displacement, Surface Plasmon Resonance)
No protein-ligand binding studies, such as radioligand displacement assays or surface plasmon resonance (SPR), have been published for this compound. cnr.itnih.govnih.govgoogle.com
Cellular Level Biological Characterization (In Vitro)
In the absence of primary research on this specific compound, there is no information regarding its effects at the cellular level.
Modulation of Specific Cellular Signaling Pathways (e.g., STAT3 phosphorylation, ERK1/2 activation)
There is no evidence to suggest that this compound modulates STAT3 phosphorylation or ERK1/2 activation. Studies on other compounds have shown the involvement of these pathways in various cellular processes. nih.govnih.govnih.govnih.gov
Effects on Cellular Processes (e.g., Cell Cycle Progression, Cell Division Inhibition)
The effects of this compound on cellular processes such as cell cycle progression and cell division have not been investigated or reported in the scientific literature. nih.govnih.govnih.govnih.gov
Based on a comprehensive search for scientific literature, there is currently no publicly available research data regarding the biological activities of the chemical compound this compound. Specifically, no studies were found that investigate its effects on programmed cell death mechanisms, such as apoptosis in specific cell lines.
Furthermore, the search yielded no results for pre-clinical in vivo mechanistic studies in animal models. Consequently, there is no information available on the investigation of this compound's effects on molecular and cellular biomarkers in relevant animal disease models, nor any analysis of its target engagement and pharmacodynamic responses in animal tissues.
Therefore, the requested article on the "" cannot be generated as the foundational scientific data required to address the specified outline is absent from the public domain.
Future Research Horizons for this compound
While the initial synthesis and preliminary evaluation of this compound have established a foundation for its potential utility, a vast landscape of unaddressed research avenues remains. The future trajectory of research concerning this compound will be pivotal in delineating its full therapeutic and scientific potential. This involves not only optimizing its production and design but also gaining a deeper understanding of its biological interactions. The following sections outline key future directions and unexplored research areas that are critical for the comprehensive development of this compound and its analogs.
Q & A
Q. What synthetic routes are commonly employed for N-(3-fluorophenyl)-3-propoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process: (i) preparation of 3-propoxybenzoic acid via alkylation of 3-hydroxybenzoic acid with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF at 80°C), and (ii) amidation with 3-fluoroaniline using coupling reagents like EDCI/HOBt or DCC in anhydrous dichloromethane. Optimizing reaction yield (e.g., 70–85%) requires strict control of stoichiometry, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Solvent polarity and temperature significantly influence reaction kinetics; for example, THF may reduce side reactions compared to DMF .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, propoxy methylene at δ 4.0–4.2 ppm) and amide bond formation (C=O at ~168 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 302.1254).
- UV-Vis Spectroscopy : To assess π→π* transitions in the aromatic/amide backbone (λmax ~260–280 nm) .
- HPLC-PDA : For purity analysis (>95%) using C18 columns (acetonitrile/water mobile phase) .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
Due to its hydrophobic aryl and propoxy groups, the compound exhibits poor water solubility (<0.1 mg/mL). Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
- Liposomal encapsulation : Enhances bioavailability for in vitro cellular uptake studies.
- Pro-drug derivatization : Introduce ionizable groups (e.g., phosphate esters) for improved aqueous compatibility .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The 3-fluoro group exerts a strong electron-withdrawing effect (-I), activating the benzene ring toward electrophilic substitution at the para position. Steric hindrance from the propoxy chain (at C3) directs reactivity to the less hindered C5 position. Computational studies (DFT, ESP maps) can predict regioselectivity, while kinetic experiments (e.g., monitoring nitration with HNO₃/H₂SO₄) validate theoretical models. Contrasting reactivity with non-fluorinated analogs highlights the fluorine atom’s role in modulating electron density .
Q. What experimental strategies can resolve contradictions in reported biological activity data for fluorophenyl benzamide derivatives?
Discrepancies in IC₅₀ values or target selectivity often arise from assay conditions (e.g., enzyme source, buffer pH). To address this:
- Standardized assays : Use recombinant enzymes (e.g., ATX inhibition studies with human recombinant autotaxin) under controlled pH (7.4) and temperature (37°C) .
- Dose-response curves : Generate 8-point curves (0.1–100 µM) with triplicate measurements to ensure reproducibility.
- Off-target profiling : Screen against related enzymes (e.g., kinases, proteases) to confirm specificity .
Q. How can crystallographic data elucidate the conformational flexibility of this compound?
Single-crystal X-ray diffraction reveals dihedral angles between the benzamide and fluorophenyl rings (~30–45°), indicating moderate conjugation. The propoxy chain adopts a gauche conformation, minimizing steric clash with the amide group. Comparative analysis with halogenated analogs (e.g., 3-chloro derivatives) shows fluorine’s smaller atomic radius enhances packing efficiency (denser crystal lattice, higher melting point) .
Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for the hydrolysis of this compound?
KIE experiments (e.g., substituting D₂O for H₂O) differentiate between acid-catalyzed (kH/kD > 1) and base-catalyzed (kH/kD < 1) hydrolysis pathways. For this compound, pH-dependent studies (1–14) reveal dominant base-catalyzed cleavage of the amide bond, with a transition state involving hydroxide attack on the carbonyl carbon. Activation energy (Ea) calculations via Arrhenius plots further refine the mechanism .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsomes?
Discrepancies may stem from species-specific CYP450 isoforms. For robust analysis:
- Cross-species comparison : Test human, rat, and mouse liver microsomes with NADPH cofactors.
- Metabolite ID : Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at C4 or propoxy chain cleavage).
- CYP inhibition assays : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
